Product packaging for Diethyl 2-methyl-3-oxosuccinate(Cat. No.:CAS No. 759-65-9)

Diethyl 2-methyl-3-oxosuccinate

Cat. No.: B130162
CAS No.: 759-65-9
M. Wt: 202.2 g/mol
InChI Key: OQOCQBJWOCRPQY-UHFFFAOYSA-N
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Description

Contextualizing Diethyl 2-methyl-3-oxosuccinate within β-Keto Ester Chemistry

This compound, with the chemical formula C₉H₁₄O₅, is structurally classified as both a β-keto ester and an α-keto ester. nih.gov This dual functionality imparts a rich and varied reactivity to the molecule, making it a highly valuable intermediate in organic synthesis. The presence of the ketone group at the β-position relative to one ester and at the α-position to the other, combined with a methyl substituent on the α-carbon, creates a unique electronic and steric environment.

The reactivity of β-keto esters is characterized by the acidity of the α-proton and the electrophilicity of the carbonyl carbons. chemicalbook.com The methyl group in this compound influences this reactivity in several ways. Sterically, it can direct the approach of nucleophiles and electrophiles. Electronically, the methyl group can have a subtle but significant impact on the stability of enolates and transition states, thereby influencing the regioselectivity and stereoselectivity of its reactions.

The compound's ability to undergo a variety of transformations, including alkylation, acylation, condensation, and reduction, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including heterocyclic compounds and natural products. orgsyn.orgresearchgate.net Its utility is further enhanced by the differential reactivity of its two ester groups and the ketone, allowing for selective chemical manipulations.

Historical Development and Early Research Significance of this compound

The synthesis of β-keto esters has a rich history, with the foundational Claisen condensation reaction being a cornerstone of their preparation. This reaction, first reported by Ludwig Claisen and A. Geuther, involves the base-mediated condensation of two ester molecules to form a β-keto ester. masterorganicchemistry.com The development of this methodology paved the way for the synthesis of a vast array of substituted β-keto esters, including this compound.

The first detailed and reliable synthesis of this compound was reported in Organic Syntheses by Richard F. B. Cox and S. M. McElvain. Their method involved the Claisen condensation of diethyl oxalate (B1200264) with ethyl propionate (B1217596) using sodium ethoxide as the base. orgsyn.org This procedure provided a practical and accessible route to the compound, making it available for further investigation by the broader chemical community.

Early research on compounds of this type was driven by an interest in their chemical reactivity and potential as synthetic intermediates. The presence of multiple functional groups in close proximity made them ideal substrates for studying the principles of chemical reactivity and for developing new synthetic methodologies. A 1987 study on the asymmetric reduction of this compound by Saccharomyces fermentati highlights the compound's early use in biocatalysis to produce chiral molecules, which are of great importance in medicinal chemistry and materials science. wikipedia.org

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₉H₁₄O₅
Molecular Weight 202.20 g/mol
CAS Number 759-65-9
Appearance Colorless to pale yellow liquid
Boiling Point 138 °C at 23 mmHg
Density 1.073 g/mL at 25 °C
Refractive Index n20/D 1.432

Spectroscopic Data of this compound

Spectrum TypeKey Features
¹H NMR Signals corresponding to the ethyl and methyl protons.
¹³C NMR Resonances for the carbonyl carbons of the ketone and two ester groups, as well as the aliphatic carbons.
IR Spectroscopy Characteristic absorption bands for the C=O stretching vibrations of the ketone and ester functional groups.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H14O5 B130162 Diethyl 2-methyl-3-oxosuccinate CAS No. 759-65-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-methyl-3-oxobutanedioate
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InChI

InChI=1S/C9H14O5/c1-4-13-8(11)6(3)7(10)9(12)14-5-2/h6H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQOCQBJWOCRPQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50883562
Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Molecular Weight

202.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

759-65-9
Record name 1,4-Diethyl 2-methyl-3-oxobutanedioate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyl-3-oxosuccinate
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Butanedioic acid, 2-methyl-3-oxo-, 1,4-diethyl ester
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Record name Diethyl 2-methyloxosuccinate
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Methodologies for the Synthesis of Diethyl 2 Methyl 3 Oxosuccinate

Classical Synthetic Routes to Diethyl 2-methyl-3-oxosuccinate

Traditional methods for preparing this compound rely on well-established organic reactions, namely esterification and condensation reactions.

Esterification Approaches for this compound Production

One fundamental route to synthesizing esters is the Fischer esterification, which involves the reaction of a carboxylic acid with an alcohol in the presence of an acid catalyst. masterorganicchemistry.comchemguide.co.uk In this context, this compound could be produced from its corresponding carboxylic acid, 2-methyl-3-oxosuccinic acid, and ethanol.

The reaction is an equilibrium process, typically catalyzed by a strong acid such as concentrated sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The acid catalyst serves two main purposes: it protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the alcohol. Secondly, it facilitates the departure of water as a leaving group. masterorganicchemistry.com To drive the equilibrium towards the formation of the ester, the alcohol is often used in large excess, serving as the solvent, and the water produced is removed as it forms. masterorganicchemistry.comchemguide.co.uk

Table 1: Fischer-Speier Esterification for this compound

Reactant 1Reactant 2CatalystProductByproduct
2-methyl-3-oxosuccinic acidEthanolAcid (e.g., H₂SO₄)This compoundWater

Claisen Condensation Reactions for this compound Synthesis

The Claisen condensation is a carbon-carbon bond-forming reaction that occurs between two ester molecules in the presence of a strong base, resulting in the formation of a β-keto ester. fiveable.memasterorganicchemistry.comopenstax.org This reaction is a cornerstone of organic synthesis for creating more complex molecules from simpler starting materials. fiveable.me The mechanism involves the deprotonation of an ester at the α-carbon to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of a second ester molecule. libretexts.org The reaction requires a full equivalent of base, not a catalytic amount, because the resulting β-keto ester is acidic and is deprotonated by the base, which drives the reaction to completion. openstax.orglibretexts.org

A "crossed" Claisen condensation involves two different ester reactants. masterorganicchemistry.com For a successful crossed Claisen condensation that yields a single major product, one of the esters should ideally lack α-hydrogens to prevent self-condensation. fiveable.me

A well-documented method for synthesizing this compound is the crossed Claisen condensation between ethyl propionate (B1217596) and diethyl oxalate (B1200264). orgsyn.org In this reaction, diethyl oxalate serves as the ester component that cannot form an enolate, as it has no α-hydrogens.

The reaction is typically carried out by first preparing a solution of sodium ethoxide in a solvent like absolute ether. Ethyl propionate and diethyl oxalate are then added to this basic solution. orgsyn.org The ethoxide base removes an α-hydrogen from ethyl propionate to form an enolate. This enolate then nucleophilically attacks one of the carbonyl carbons of diethyl oxalate. The subsequent collapse of the tetrahedral intermediate expels an ethoxide leaving group, yielding the final product, this compound. openstax.orglibretexts.org The procedure can yield the product in the range of 60-70% of the theoretical amount. orgsyn.org

Table 2: Claisen Condensation of Ethyl Propionate and Diethyl Oxalate

Reactant 1Reactant 2BaseSolventProduct
Ethyl PropionateDiethyl OxalateSodium EthoxideAbsolute Ether / EthanolThis compound

Modern Approaches in this compound Synthesis

Contemporary synthetic chemistry aims to develop more efficient, sustainable, and selective methods. These often involve advanced catalytic systems.

Catalytic Methods in this compound Production

Modern synthetic strategies increasingly employ catalysis to improve reaction efficiency and environmental footprint. While classical methods are robust, catalytic approaches offer potential advantages. Technologies such as microwave-assisted synthesis and continuous flow chemistry are being applied to esterification and transesterification reactions to produce related compounds like dialkyl succinates, often with the aid of homogeneous acid catalysis. researchgate.net These technologies can lead to significantly reduced reaction times and improved yields. researchgate.net

Enzymatic catalysis represents another frontier. Enzymes, being highly specific catalysts, can offer unparalleled selectivity. In a related context, an NADPH-dependent reductase enzyme from Saccharomyces fermentati has been purified and studied for its ability to asymmetrically reduce this compound to its corresponding hydroxy esters. wikipedia.orgtandfonline.com While this is the reverse reaction, the study of such enzymes highlights the potential for biocatalytic approaches. The development of an enzyme to catalyze the forward reaction—the condensation to form this compound—could provide a highly selective and environmentally benign synthetic route.

Reactivity and Mechanistic Investigations of Diethyl 2 Methyl 3 Oxosuccinate

Enolization and Tautomeric Equilibria in Diethyl 2-methyl-3-oxosuccinate Systems

A fundamental characteristic of β-dicarbonyl compounds, including this compound, is their ability to exist as a mixture of two constitutional isomers in equilibrium: the keto and enol forms. masterorganicchemistry.com This phenomenon, known as keto-enol tautomerism, is a dynamic process that can be catalyzed by either acid or base. masterorganicchemistry.comlibretexts.org For simple 2-oxosuccinates, studies have shown that the keto-enol equilibrium is often strongly shifted toward the enol form. researchgate.netmdpi.com This preference is attributed to the stabilization of the enol tautomer through intramolecular hydrogen bonding and conjugation. youtube.com

Spectroscopic methods are instrumental in identifying and quantifying the tautomeric forms present in a sample. Research on related 2-oxosuccinates reveals distinct spectroscopic signatures for the enol form. researchgate.netmdpi.com

Infrared (IR) Spectroscopy: In a related compound, diethyl 2-cyano-3-oxosuccinate, the IR spectrum shows a broad absorption band in the 2500–3300 cm⁻¹ region, which is characteristic of the acidic enol O-H group involved in hydrogen bonding. mdpi.com Additionally, multiple C=O absorption bands are observed, corresponding to the different carbonyl environments in the enol form. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra provide definitive evidence for the predominance of the enol form in solution. For instance, in diethyl 2-cyano-3-oxosuccinate, only a single set of signals corresponding to the enol form is typically observed. researchgate.net A key indicator is a signal at a low field (e.g., 13.6 ppm), which corresponds to the hydrogen-bonded enolic hydroxyl proton. researchgate.net Similarly, ¹³C NMR spectra confirm the presence of the enol by showing signals for the enolic carbons, rather than two distinct ketone carbonyls. researchgate.netnih.gov

UV-Visible Spectroscopy: The conjugated system (C=C-C=O) present in the enol form gives rise to a characteristic UV absorption. For example, diethyl 2-cyano-3-oxosuccinate exhibits an absorption wavelength at 282 nm. mdpi.com

Table 1: Spectroscopic Data Indicating Enol Form in a Related 2-Oxosuccinate

Spectroscopic MethodKey ObservationInterpretation
IR Spectroscopy Broad absorption at 2500–3300 cm⁻¹; multiple C=O bands. mdpi.comIndicates hydrogen-bonded enolic O-H group.
¹H NMR A single set of signals; a downfield singlet for the OH proton (e.g., ~13.6 ppm). researchgate.netShows the prevalence of one dominant tautomer (enol).
¹³C NMR Signals corresponding to enolic carbons (C=C-OH). researchgate.netConfirms the enol structure over the keto form.
UV-Vis Absorption band around 282 nm. mdpi.comPresence of a conjugated π-system in the enol form.

The predominance of the enol tautomer significantly influences the reactivity of this compound. The enol form behaves as a nucleophile at the α-carbon, a reactivity pattern that is less apparent in the keto form. This nucleophilicity is central to many of the compound's characteristic reactions, particularly those involving the formation of new carbon-carbon bonds at the α-position. In contrast, the keto form presents two electrophilic carbonyl carbons. The interplay between these two forms dictates the outcome of reactions with various reagents.

Nucleophilic Additions to the Carbonyl Center of this compound

While the α-carbon is a primary site of reactivity, the carbonyl carbons remain susceptible to nucleophilic attack. A notable example is the enzymatic reduction of the keto group. The enzyme this compound reductase catalyzes the stereospecific reduction of this compound to Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. wikipedia.org This biochemical transformation is a formal nucleophilic addition of a hydride ion (from NADPH) to the C3-carbonyl group. wikipedia.org

In synthetic chemistry, strong nucleophiles can add to the carbonyl centers, although this can be competitive with deprotonation at the α-carbon. The choice of nucleophile and reaction conditions determines which reaction pathway is favored.

α-Carbon Functionalization Reactions of this compound

The acidity of the α-hydrogen (at C2) is enhanced by the presence of two adjacent carbonyl groups, making it readily removable by a base. The resulting enolate is a potent nucleophile and is central to α-carbon functionalization. This reactivity is a cornerstone of malonic ester synthesis and related transformations.

Reactions in this category include:

Alkylation: The enolate can react with alkyl halides to introduce a new alkyl group at the α-carbon.

Acylation: Reaction with acyl chlorides or anhydrides can introduce an acyl group, further extending the carbon skeleton.

The synthesis of related compounds often relies on this principle. For example, the Claisen condensation of ethyl propionate (B1217596) with diethyl oxalate (B1200264) would generate the enolate of this compound as an intermediate, demonstrating the favorability of forming a C-C bond at this position. mdpi.com

Decarboxylation Pathways Involving this compound Intermediates

Like other β-keto esters, this compound can undergo decarboxylation, typically following the hydrolysis of one of its ester groups. organic-chemistry.org The process involves two key steps:

Ester Hydrolysis: Under acidic or basic conditions, one of the ethyl ester groups is hydrolyzed to a carboxylic acid, forming a β-keto acid intermediate (2-methyl-3-oxo-succinic acid).

Decarboxylation: The resulting β-keto acid is thermally unstable and readily loses carbon dioxide (CO₂) upon gentle heating to yield ethyl 2-methyl-3-oxobutanoate. organic-chemistry.org

This decarboxylation is facile because it proceeds through a cyclic six-membered transition state, which leads to the formation of an enol that subsequently tautomerizes to the more stable ketone product. This "Krapcho decarboxylation" is a common synthetic strategy to remove an ester group after it has served its purpose of activating the α-carbon. organic-chemistry.org

Free Radical Reactions Involving this compound

While ionic reactions of this compound are well-documented, its behavior in free-radical processes is less explored. However, by analogy with simpler ketones, its reactivity can be inferred. Studies on the hydrogen-abstraction reactions of methyl and ethyl radicals with diethyl ketone have shown that the C-H bonds adjacent to the carbonyl group (α-hydrogens) are susceptible to attack by radicals. researchgate.net

For this compound, the single α-hydrogen at the C2 position is expected to be particularly susceptible to abstraction. The resulting carbon-centered radical would be highly stabilized by resonance delocalization of the unpaired electron onto both adjacent carbonyl oxygen atoms. This stabilization would likely lower the activation energy for its formation, suggesting that this compound could readily participate in free-radical chain reactions, such as radical-mediated additions or polymerizations, by acting as a chain transfer agent.

Diethyl 2 Methyl 3 Oxosuccinate As a Strategic Synthon in Complex Molecule Construction

Application in Heterocyclic Compound Synthesis

The structural characteristics of diethyl 2-methyl-3-oxosuccinate make it an ideal precursor for the construction of various heterocyclic frameworks. Its β-ketoester functionality allows for reactions with dinucleophiles to form a range of ring systems.

Synthesis of Quinoline (B57606) Derivatives and this compound

The synthesis of quinoline and its derivatives is a cornerstone of heterocyclic chemistry, with several named reactions dedicated to this purpose. The Conrad-Limpach and Gould-Jacobs reactions are prominent methods that utilize the condensation of anilines with β-ketoesters. wikipedia.orgwikipedia.org

In the Conrad-Limpach synthesis, the reaction between anilines and β-ketoesters leads to the formation of 4-hydroxyquinolines. wikipedia.org The initial step involves a nucleophilic attack of the aniline (B41778) on the keto group of the β-ketoester, forming a Schiff base intermediate. wikipedia.org Subsequent thermal cyclization, typically at high temperatures, results in the quinoline ring system. wikipedia.org The regioselectivity of this reaction can be influenced by temperature; at lower temperatures, the reaction may favor attack at the keto group, while at higher temperatures (around 140°C), the reaction can proceed via attack at the ester group, leading to a β-keto acid anilide and ultimately a 2-hydroxyquinoline (B72897) in what is known as the Knorr quinoline synthesis. wikipedia.org

The Gould-Jacobs reaction provides another pathway to quinoline derivatives, starting with the condensation of an aniline with an alkoxymethylenemalonic ester or an acyl malonic ester. wikipedia.org This initial reaction forms an anilidomethylenemalonic ester, which then undergoes a thermal cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.orgyoutube.com Subsequent saponification and decarboxylation steps can then lead to the formation of 4-hydroxyquinoline. wikipedia.org Given that this compound is a β-ketoester, it is a suitable substrate for these types of cyclization reactions to produce substituted quinoline scaffolds.

Naphthyridine Scaffold Construction from this compound Precursors

The 1,8-naphthyridine (B1210474) scaffold is a significant nitrogen-containing heterocyclic system known for its versatile biological activities. ekb.eg The synthesis of this ring system can be achieved through various methods, including adaptations of classical quinoline syntheses.

One of the most effective methods for constructing the 1,8-naphthyridine ring is the Friedländer reaction, which involves the acid- or base-catalyzed reaction of a 2-aminonicotinaldehyde with a compound containing an α-methylene carbonyl group. ekb.eg Another important route is the Gould-Jacobs reaction, which can be extended to the synthesis of 1,8-naphthyridines. ekb.eg In this context, a substituted 2-aminopyridine (B139424) reacts with a suitable partner like diethyl ethoxymethylenemalonate. ekb.eg This reaction proceeds through an intermediate that undergoes thermal cyclization to form the ethyl-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylate. ekb.eg The reaction of 2-aminopyridines with β-ketoesters, such as this compound, can also be employed in the presence of polyphosphoric acid ethyl ester to construct pyridone-fused systems. rsc.org

Pyrido[1,2-a]pyrimidine (B8458354) Derivatives and this compound

The reaction of 2-aminopyridines with β-ketoesters provides a direct route to the synthesis of pyrido[1,2-a]pyrimidin-4-ones. This condensation can be carried out in a single step with high yields using polyphosphoric acid (PPA) as a condensing agent. ysu.am The reaction involves heating one mole of the 2-aminopyridine with an excess of the β-ketoester in the presence of PPA. ysu.am Alternatively, a two-stage procedure can be employed where the intermediate 2-acylacetamidopyridine is first isolated and then cyclized to the desired pyrido[1,2-a]pyrimidin-4-one. ysu.am The reaction of 2-aminopyridine with ethyl α-methylacetoacetate in the presence of polyphosphoric acid ethyl ester has been shown to yield 2,3-dimethyl-4H-pyrido[1,2-a]pyrimidin-4-one. rsc.org This demonstrates the utility of β-ketoesters in the formation of this class of heterocyclic compounds.

ReactantsConditionsProductYieldReference
2-Aminopyridine, β-keto esterPolyphosphoric acid, 100°C, 1 hr4H-Pyrido[1,2-a]pyrimidin-4-oneVery good ysu.am
2-Aminopyridine, Ethyl α-methylacetoacetatePolyphosphoric acid ethyl ester2,3-Dimethyl-4H-pyrido[1,2-a]pyrimidin-4-oneNot specified rsc.org

This table presents research findings on the synthesis of pyrido[1,2-a]pyrimidine derivatives from 2-aminopyridines and β-ketoesters.

Other Heterocycle Formations Initiated by this compound

The reactivity of 2-oxosuccinates, such as this compound, extends to the synthesis of a variety of other heterocyclic systems. researchgate.netresearchgate.net These compounds are valuable synthons due to the differential reactivity of their three carbonyl groups. researchgate.net For instance, the reaction of diethyl 2-cyano-3-oxosuccinate, a related compound, has been explored for the synthesis of various N- and O-containing heterocycles. researchgate.netresearchgate.net The presence of keto-enol tautomerism in these molecules further influences their reactivity and potential for cyclization reactions. mdpi.com

Role in Synthesis of Specific Carboxylic Acid Derivatives

Formation of 2-Hydroxy-3-methylsuccinic Acid

The reduction of the keto group in this compound leads to the formation of diethyl 2-hydroxy-3-methylsuccinate. wikipedia.org This transformation can be achieved through enzymatic means. An enzyme classified as this compound reductase (EC 1.1.1.229) catalyzes the chemical reaction that converts diethyl (2R,3R)-2-methyl-3-hydroxysuccinate to this compound using NADP+ as an acceptor. wikipedia.org The reverse reaction, the asymmetric reduction of this compound, is also catalyzed by this enzyme, producing diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. wikipedia.org

This enzyme has been purified from Saccharomyces fermentati. tandfonline.com The purification was achieved through a multi-step process involving streptomycin (B1217042) treatment, gel filtration, and ion-exchange chromatography. tandfonline.com The purified enzyme was found to be NADPH-dependent and exhibited maximum activity at a pH of 6.0 and a temperature of 50°C. tandfonline.com

EnzymeSourceSubstrateProductCofactorOptimal pHOptimal TemperatureReference
This compound reductaseSaccharomyces fermentatiThis compoundDiethyl (2R,3R)-2-methyl-3-hydroxysuccinateNADPH6.050°C wikipedia.orgtandfonline.com

This table summarizes the key findings regarding the enzymatic reduction of this compound.

Precursor to 2-Methylcitric Acid

This compound serves as a key starting material in the stereoselective synthesis of precursors to 2-Methylcitric Acid, a significant metabolite in certain biological pathways. The enzymatic reduction of this compound is a critical step in this process, yielding optically active hydroxy esters that are precursors to the different stereoisomers of 2-Methylcitric Acid.

A notable study in this area involves the asymmetric reduction of this compound using the reductase enzyme from the yeast Saccharomyces fermentati. This enzymatic process is highly efficient and stereospecific, producing diethyl (2R,3R)-2-methyl-3-hydroxysuccinate. The enzyme, identified as this compound reductase, is NADPH-dependent and exhibits optimal activity under specific pH and temperature conditions.

Detailed research findings from a study on the purification and properties of this enzyme have provided valuable insights into this biotransformation. The study highlights the enzyme's substrate specificity and the high enantiomeric excess of the resulting product, which is crucial for the synthesis of biologically active molecules.

ParameterValueReference
EnzymeThis compound reductase smolecule.com
SourceSaccharomyces fermentati smolecule.com
SubstrateThis compound smolecule.com
Productdiethyl (2R,3R)-2-methyl-3-hydroxysuccinate
CofactorNADPH smolecule.com
Optimal pH6.0 smolecule.com
Optimal Temperature50°C smolecule.com

Use in Polymer Precursor Synthesis

The dicarboxylic ester nature of this compound makes it a suitable monomer for the synthesis of polyesters through polycondensation reactions. While specific research detailing the extensive use of this compound in this context is emerging, its structural similarity to other succinate (B1194679) derivatives used in biodegradable polymers suggests significant potential. The presence of the methyl group and the keto functionality can be exploited to introduce specific properties, such as altered crystallinity, degradation rates, and the potential for post-polymerization modification.

The synthesis of polyesters typically involves the reaction of a dicarboxylic acid or its ester derivative with a diol. In the case of this compound, polycondensation with various diols could lead to a range of polyesters with novel properties. The reactivity of the keto group offers a handle for further chemical transformations, allowing for the creation of functionalized polyesters for specialized applications.

Enzymatic Transformations and Biocatalytic Applications of Diethyl 2 Methyl 3 Oxosuccinate

Diethyl 2-methyl-3-oxosuccinate Reductase: Characterization and Activity (EC 1.1.1.229)

This compound reductase (EC 1.1.1.229) is an enzyme belonging to the family of oxidoreductases. wikipedia.org It specifically acts on the CH-OH group of the donor molecule with NAD⁺ or NADP⁺ as the acceptor. wikipedia.org The systematic name for this enzyme class is diethyl-(2R,3R)-2-methyl-3-hydroxysuccinate:NADP⁺ 3-oxidoreductase. wikipedia.org This enzyme catalyzes the chemical reaction where diethyl (2R,3R)-2-methyl-3-hydroxysuccinate and NADP⁺ are converted to this compound, NADPH, and a proton (H⁺). wikipedia.orgwikipedia.org

A key enzyme involved in the reduction of this compound has been successfully isolated and purified from the microorganism Saccharomyces fermentati. tandfonline.com The purification process involved several steps, including streptomycin (B1217042) treatment, Sephadex G-50 gel filtration, and multiple rounds of DEAE-cellulose chromatography and Toyopearl HW-60F gel filtration. tandfonline.com This multi-step procedure resulted in a 169-fold purification of the enzyme, which presented as a single band on SDS/polyacrylamide-gel electrophoresis. tandfonline.com

The purified reductase from Saccharomyces fermentati was determined to have a molecular weight in the range of 61,000 to 63,000. tandfonline.com The enzyme exhibits optimal activity under specific conditions: a pH of 6.0 and a temperature of 50°C. tandfonline.com Its stability is highest in a pH range of 7 to 8. tandfonline.com Regarding thermal stability, the enzyme remains stable up to 30°C but experiences rapid activity loss above 60°C. tandfonline.com

PropertyValueSource
Source Organism Saccharomyces fermentati tandfonline.com
Purification Fold 169-fold tandfonline.com
Molecular Weight 61,000 - 63,000 Da tandfonline.com
Optimal pH 6.0 tandfonline.com
Optimal Temperature 50°C tandfonline.com
Stable pH Range 7.0 - 8.0 tandfonline.com

The activity of this compound reductase is dependent on the coenzyme NADPH. tandfonline.com The enzyme demonstrates a degree of substrate specificity. While it effectively reduces this compound, it also acts on the corresponding dimethyl ester, methyl 2-methyl-3-oxosuccinate. wikipedia.orgtandfonline.com However, its activity on other tested synthetic substrates was not observed. tandfonline.com The enzyme is also capable of acting on diethyl (2S,3R)-2-methyl-3-hydroxysuccinate. wikipedia.org The activity of the reductase can be significantly inhibited by the presence of certain metal ions, such as Cu²⁺, Fe³⁺, and Ag⁺, as well as by compounds like cysteine, KCN, and monoiodoacetate at a concentration of 10mM. tandfonline.com

Kinetic analysis of the purified reductase from Saccharomyces fermentati has provided insights into its interaction with its substrates. tandfonline.com The enzyme assay for determining activity typically involves spectrophotometrically measuring the decrease in absorbance at 340 nm at 30°C, which corresponds to the consumption of NADPH. tandfonline.com At a pH of 7.0, the Michaelis constant (Km) for this compound was determined to be 1.25 mM. tandfonline.com The Km value for the products, the α-methyl β-hydroxy esters (a mix of syn- and anti-isomers), was found to be 111 mM. tandfonline.com

SubstrateKm Value (at pH 7.0)Source
This compound1.25 mM tandfonline.com
α-methyl β-hydroxy esters (syn and anti)111 mM tandfonline.com

Microbial Asymmetric Reduction of this compound

The asymmetric reduction of this compound using whole microbial cells is a well-documented biocatalytic process. tandfonline.com Various yeasts and fungi have been shown to effectively reduce this β-keto ester to its corresponding optically active hydroxy esters, which contain two chiral centers. tandfonline.comnih.gov This microbial transformation is of significant interest due to its potential for producing stereochemically defined molecules. mdpi.com

Yeast, particularly baker's yeast (Saccharomyces cerevisiae) and Saccharomyces fermentati, are widely utilized for the asymmetric reduction of ketones and esters. tandfonline.commdpi.com The reduction of this compound by Saccharomyces fermentati has been studied in detail, leading to the isolation of the specific reductase involved. tandfonline.com The use of whole-cell yeast systems is advantageous due to the ready availability of the biocatalyst and the mild, environmentally friendly reaction conditions. mdpi.com In a typical procedure, the reduction is carried out by suspending the yeast in a medium containing a carbon source like glucose or sucrose, to which the substrate is added. tandfonline.commdpi.com

The biocatalytic reduction of this compound is highly stereoselective. The reduction mediated by the purified enzyme from Saccharomyces fermentati yields a mixture of the (2R,3R)-syn-β-hydroxy ester and the (2S,3R)-anti-β-hydroxy ester. tandfonline.com Notably, the optical purity of these products is exceptionally high, with an enantiomeric excess (e.e.) of more than 99% for both the syn and anti products. tandfonline.com

Other microorganisms also demonstrate high stereoselectivity. For instance, the fungus Penicillium purpurogenum reduces ethyl 2-methyl-3-oxobutanoate to its corresponding alcohols with a diastereomeric ratio of 93:7 (anti/syn). nih.gov The enantiomeric excess for the resulting anti-(2S,3S)-hydroxy ester was 90%, while the syn-(2S,3R)-hydroxy ester was produced with an e.e. greater than 99%. nih.gov This highlights the capability of microbial systems to control the stereochemistry at two adjacent chiral centers.

OrganismProduct(s)Diastereomeric Ratio (anti/syn)Enantiomeric Excess (e.e.)Source
Saccharomyces fermentati (purified enzyme)(2R,3R)-syn and (2S,3R)-antiNot specified>99% for both tandfonline.com
Penicillium purpurogenumanti-(2S,3S) and syn-(2S,3R)93/790% (anti), >99% (syn) nih.gov

Stereoselective Synthesis Utilizing Diethyl 2 Methyl 3 Oxosuccinate

Diastereoselective Transformations of Diethyl 2-methyl-3-oxosuccinate

The reduction of the carbonyl group in this compound can lead to the formation of two diastereomeric products: the syn- and anti-isomers of diethyl 2-methyl-3-hydroxysuccinate. The relative stereochemistry of these products is determined by the facial selectivity of the hydride attack on the carbonyl carbon.

A notable example of a diastereoselective transformation is the enzymatic reduction of this compound. Research has identified and purified an NADPH-dependent reductase enzyme from the yeast Saccharomyces fermentati that specifically catalyzes this reaction. tandfonline.com This enzymatic process yields both the syn-(2S, 3R) and anti-(2S, 3S) diastereomers of diethyl 2-methyl-3-hydroxysuccinate. tandfonline.com The enzyme, classified as this compound reductase (EC 1.1.1.229), facilitates the transfer of a hydride from NADPH to the ketone. wikipedia.org

The formation of these specific diastereomers highlights the enzyme's ability to control the approach of the reductant to the prochiral ketone. While both diastereomers are produced, this transformation serves as a key example of generating stereochemical diversity from a single prochiral precursor.

Table 1: Diastereomeric Products from the Enzymatic Reduction of this compound

SubstrateEnzyme SourceProduct Diastereomers
This compoundSaccharomyces fermentatisyn-(2S, 3R)-diethyl 2-methyl-3-hydroxysuccinate
anti-(2S, 3S)-diethyl 2-methyl-3-hydroxysuccinate

Data sourced from Furuichi et al., 1987. tandfonline.com

Enantioselective Synthesis via this compound Intermediates

While the enzymatic reduction of this compound produces a mixture of diastereomers, the reaction is highly enantioselective for each. The reductase from Saccharomyces fermentati demonstrates exceptional control over the absolute stereochemistry at the newly formed hydroxyl-bearing carbon.

Detailed analysis of the products has shown that both the syn-(2S, 3R) and anti-(2S, 3S) isomers are formed with high optical purity. tandfonline.com Specifically, the enantiomeric excess (e.e.) for both the syn- and anti-hydroxy esters was determined to be greater than 99%. tandfonline.com This indicates that the enzyme almost exclusively forms a single enantiomer for each diastereomer, avoiding the production of their respective mirror images.

This high degree of enantioselectivity is a critical feature of this biotransformation, making it a powerful method for accessing highly enantioenriched compounds. The enzyme's active site precisely orientates the substrate, ensuring that the hydride delivery from NADPH occurs from a specific face, thus dictating the absolute configuration of the resulting alcohol.

Table 2: Enantioselectivity of the Enzymatic Reduction of this compound

Product DiastereomerAbsolute ConfigurationEnantiomeric Excess (e.e.)
syn-diethyl 2-methyl-3-hydroxysuccinate(2S, 3R)>99%
anti-diethyl 2-methyl-3-hydroxysuccinate(2S, 3S)>99%

Data sourced from Furuichi et al., 1987. tandfonline.com

Derivation of Chiral Building Blocks from this compound

The highly enantioenriched diastereomers obtained from the stereoselective reduction of this compound are valuable chiral building blocks for organic synthesis. These α-methyl β-hydroxy esters, possessing two defined stereocenters, can be utilized as versatile synthons for the construction of more complex, biologically active molecules and natural products. tandfonline.com

The presence of multiple functional groups—two esters and a hydroxyl group—allows for a variety of subsequent chemical modifications. For instance, the hydroxyl group can be further functionalized or used to direct subsequent stereoselective reactions, while the ester groups can be hydrolyzed, reduced, or converted into other functionalities.

The related compound, chiral dimethyl 2-methylsuccinate, is recognized as a very important building block for manufacturing active pharmaceutical ingredients and fine chemicals. mdpi.com The enzyme this compound reductase is also capable of reducing the dimethyl ester analogue, dimethyl 2-methyl-3-oxosuccinate, thereby providing access to this class of chiral synthons as well. tandfonline.com The enantiomerically pure diethyl 2-methyl-3-hydroxysuccinate diastereomers serve a similar purpose, providing a platform for the synthesis of a diverse range of target molecules with controlled stereochemistry.

Advanced Derivatives of Diethyl 2 Methyl 3 Oxosuccinate: Synthesis and Research Applications

Synthesis of Pharmaceutically Relevant Scaffolds from Diethyl 2-methyl-3-oxosuccinate Derivatives

This compound, a versatile β-ketoester, serves as a crucial building block in the synthesis of a wide array of pharmaceutically important scaffolds. rsc.orgechemi.com Its reactive nature, possessing both electrophilic and nucleophilic sites, allows for its utility in constructing complex molecular architectures. nih.gov The presence of the methyl group at the α-position and the two ester functionalities provides multiple points for chemical modification, leading to a diverse range of derivatives with significant biological activities.

Anticancer and Antiviral Agents Derived from this compound Precursors

This compound is a valuable precursor in the development of novel anticancer and antiviral agents. Its chemical structure is particularly amenable to the synthesis of heterocyclic compounds, a class of molecules well-represented among clinically used drugs.

One significant application is in the synthesis of 2-oxoquinoline derivatives. These compounds have demonstrated potential as anticancer agents. researchgate.net The synthesis can be initiated from precursors like this compound, which can be cyclized to form the core quinoline (B57606) structure. For instance, α-aminophosphonate derivatives containing a 2-oxoquinoline scaffold have been synthesized and evaluated for their antitumor activities against various cancer cell lines, including human lung adenocarcinoma (A549), human cervical carcinoma (HeLa), human breast cancer (MCF-7), and human osteosarcoma (U2OS) cells. rsc.orgkeyorganics.net Many of these synthesized compounds exhibited moderate to high levels of antitumor activity, with some showing more potent inhibitory effects than the standard chemotherapeutic drug 5-fluorouracil. rsc.orgkeyorganics.net The mechanism of action for some of these derivatives involves arresting the cell cycle in the S and G2 phases and inducing apoptosis in cancer cells. rsc.org

The versatility of this compound as a starting material allows for the introduction of various substituents on the resulting heterocyclic framework, enabling the fine-tuning of their biological activity. This has led to the identification of several potent anticancer agent candidates.

Calpain Inhibitors and A2A Receptor Antagonists Derived from this compound

The scaffold of this compound is instrumental in the synthesis of compounds targeting specific enzymes and receptors implicated in various diseases. Notably, it serves as a foundational element for creating calpain inhibitors and adenosine (B11128) A2A receptor antagonists.

Calpain Inhibitors: Calpains are a family of calcium-dependent cysteine proteases, and their overactivation is linked to various pathological conditions, including neurodegenerative diseases. The development of calpain inhibitors is, therefore, a significant therapeutic strategy. α-Ketoamides, which can be synthesized from β-ketoesters like this compound, are a class of potent calpain inhibitors. google.comwordpress.com The synthesis of these inhibitors often involves a multi-step process where the β-ketoester is modified to introduce peptide-like features that mimic the natural substrates of calpain. google.comwordpress.com

Adenosine A2A Receptor Antagonists: The adenosine A2A receptor is a key target in the treatment of Parkinson's disease and other neurological disorders. Antagonists of this receptor can help in modulating neuronal function. Pyrimidine (B1678525) derivatives have been identified as potent and selective A2A receptor antagonists. rsc.orgorganic-chemistry.orguni.lu The synthesis of these pyrimidine-based compounds can be achieved through the cyclocondensation of a β-dicarbonyl compound, such as this compound, with an amidine derivative. This reaction allows for the construction of the core pyrimidine ring, which can then be further functionalized to enhance its binding affinity and selectivity for the A2A receptor. organic-chemistry.org Research has led to the discovery of various series of pyrimidine derivatives, including pyrazolo[3,4-d]pyrimidines, pyrrolo[2,3-d]pyrimidines, and 4-arylthieno[3,2-d]pyrimidines, that exhibit significant A2A receptor antagonism and show promise in preclinical models of Parkinson's disease. keyorganics.net

Neuroprotective Agents and Related Derivatives from this compound Scaffolds

The development of neuroprotective agents is a critical area of research aimed at mitigating neuronal damage in conditions like stroke and neurodegenerative diseases. The versatile chemical nature of this compound and other β-ketoesters allows for their use in the synthesis of compounds with neuroprotective properties.

One approach involves the synthesis of α-ketoamide-based calpain inhibitors, which have shown promise as neuroprotective agents. google.comwordpress.com As mentioned previously, the synthesis of these inhibitors can be derived from β-ketoesters. For instance, a diastereomerically pure α-ketoamide peptidomimetic, (R)-1-benzyl-N-((S)-4-((4-fluorobenzyl)amino)-3,4-dioxo-1-phenylbutan-2-yl)-5-oxopyrrolidine-2-carboxamide, has been synthesized and shown to be a potent and selective calpain-1 inhibitor. google.comwordpress.com This compound was found to restore cognitive function in an animal model of amnesia, highlighting its potential as a neuroprotective agent. google.comwordpress.com

While direct synthesis of some complex neuroprotective agents like lycibarbarines A and B does not start from this compound, the principles of using foundational building blocks to construct complex heterocyclic systems are shared. mdpi.com The adaptability of the β-ketoester scaffold remains a valuable tool for medicinal chemists exploring novel neuroprotective strategies.

Derivatives for Antifungal and Anti-inflammatory Compounds

This compound serves as a valuable starting material for the synthesis of various heterocyclic compounds that exhibit significant antifungal and anti-inflammatory activities.

Antifungal Compounds: Thiazolidinone derivatives are a class of heterocyclic compounds known for their broad spectrum of biological activities, including antifungal properties. nih.govnih.govwikipedia.orgnih.govyoutube.com The synthesis of 2-imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones, for example, can be achieved through multi-step reactions that may utilize β-ketoester functionalities for the construction of the core heterocyclic ring. nih.gov These compounds have been tested against various fungal strains and have shown promising results. nih.govwikipedia.org

Anti-inflammatory Compounds: Pyrazoline derivatives are another important class of heterocyclic compounds that have been extensively studied for their anti-inflammatory properties. youtube.com The synthesis of pyrazolines often involves the cyclization of chalcones with hydrazine (B178648) derivatives. Chalcones, in turn, can be synthesized using β-ketoesters as starting materials. youtube.com Several synthesized pyrazoline derivatives have shown considerable anti-inflammatory activity in preclinical studies.

The versatility of this compound as a precursor allows for the creation of a diverse library of thiazolidinone and pyrazoline derivatives with the potential for development into new antifungal and anti-inflammatory drugs.

Pyrimidine Derivatives as Modulators of Parathyroid Hormone Receptors

Pyrimidine derivatives synthesized from precursors like this compound have been investigated as modulators of parathyroid hormone (PTH) receptors. The PTH receptor is a key regulator of calcium and phosphate (B84403) homeostasis and is a target for the treatment of osteoporosis and other bone-related disorders.

The synthesis of these pyrimidine derivatives typically involves the condensation of a β-dicarbonyl compound with a suitable amidine. The resulting pyrimidine core can be further modified to optimize its interaction with the PTH receptor. Research in this area has led to the identification of pyrimidine derivatives that act as bone anabolic agents by promoting osteogenesis through signaling pathways such as the BMP2/SMAD1 pathway. For example, certain tri-substituted pyrimidine derivatives have been shown to enhance fracture healing and increase callus formation in animal models. These findings highlight the potential of using this compound as a starting material for the development of novel therapeutics for bone diseases.

Table 1: Pharmaceutically Relevant Scaffolds from this compound Derivatives

Target Scaffold Therapeutic Area Key Synthetic Strategy
2-Oxoquinolines Anticancer Cyclization reactions
α-Ketoamides Calpain Inhibition, Neuroprotection Multi-step synthesis from β-ketoesters
Pyrimidines A2A Receptor Antagonism, PTH Receptor Modulation Condensation with amidines
Thiazolidinones Antifungal Heterocyclic ring formation

This compound Derivatives in Agrochemical Research

The versatile chemical properties of this compound and its derivatives also extend to the field of agrochemical research. As a β-ketoester, it serves as a building block for the synthesis of compounds with potential applications as fungicides and plant growth regulators. youtube.com

One area of investigation is the development of novel fungicides. For instance, β-keto esters have been used to synthesize compounds with antibacterial activity against plant pathogens. nih.gov The structural similarity of some β-keto ester derivatives to bacterial quorum sensing molecules suggests a potential mechanism of action. nih.gov

Furthermore, this compound can be a precursor for the synthesis of strigolactone analogs. youtube.com Strigolactones are a class of plant hormones that regulate various aspects of plant development and are also involved in the germination of parasitic weeds like Striga and Orobanche species. The synthesis of strigolactone analogs is a key strategy for developing germination stimulants that could be used to control these parasitic weeds by inducing "suicidal germination" in the absence of a host plant. The synthesis of these analogs often involves the formylation of ketones followed by coupling with a butenolide, a reaction pathway where a β-ketoester functionality is central. youtube.com

The exploration of this compound derivatives in agrochemical research is an ongoing effort with the potential to yield new and effective solutions for crop protection and management.

Table 2: Agrochemical Applications of this compound Derivatives

Application Target Example Compound Class
Fungicide Plant Pathogens β-Keto ester derivatives

Spectroscopic and Computational Approaches in Elucidating the Reactivity and Structure of Diethyl 2 Methyl 3 Oxosuccinate and Its Analogs

Spectroscopic Characterization Techniques Applied to Diethyl 2-methyl-3-oxosuccinate and Related Oxosuccinates

A variety of spectroscopic techniques are employed to characterize this compound and its analogs. These methods provide critical insights into their molecular structure, bonding, and the dynamic equilibrium between their tautomeric forms.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Tautomeric Analysis and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for investigating the keto-enol tautomerism that is characteristic of β-dicarbonyl compounds. In solution, 2-oxosuccinic esters can exist in equilibrium between their keto and enol forms. The rate of interconversion between these tautomers and the solvent environment can influence the appearance of the NMR spectrum.

For instance, in the case of the related compound, diethyl 2-cyano-3-oxosuccinate, ¹H and ¹³C NMR spectroscopy have been used to show that the keto-enol equilibrium is strongly shifted towards the enol form in solution. researchgate.netresearchgate.net The ¹H NMR spectrum of this analog in DMSO-d₆ shows a characteristic signal for the enolic hydroxyl proton at a downfield chemical shift of approximately 13.6-14.65 ppm, which is indicative of a strong intramolecular hydrogen bond. researchgate.netmdpi.com The absence of a distinct set of signals for the keto form suggests that it is either present in a very low concentration or is in rapid exchange with the enol form on the NMR timescale. researchgate.net

Similarly, for this compound, one would expect to observe distinct sets of signals for the keto and enol tautomers if the rate of exchange is slow. The presence of the methyl group at the α-carbon would influence the chemical shifts of the neighboring protons and carbons, providing a clear marker for stereochemical and tautomeric analysis.

Table 1: Representative ¹H NMR Data for the Enol Form of Diethyl 2-cyano-3-oxosuccinate in DMSO-d₆

Functional GroupChemical Shift (δ) in ppmMultiplicityCoupling Constant (J) in Hz
CH₃ (OEt)1.09triplet7.1
CH₃ (OEt)1.17triplet7.1
CH₂ (OEt)3.96quartet7.1
CH₂ (OEt)4.09quartet7.1
OH (enol)14.65singlet-

Data sourced from a study on diethyl 2-cyano-3-oxosuccinate. mdpi.com

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Reactivity Studies

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy provide complementary information about the structure and electronic properties of oxosuccinates.

IR spectroscopy is particularly useful for identifying the functional groups present in the different tautomeric forms. The keto form of a β-keto ester will exhibit two distinct carbonyl (C=O) stretching bands, typically in the region of 1700-1750 cm⁻¹. In contrast, the enol form, which is stabilized by intramolecular hydrogen bonding and conjugation, will show a broader, hydrogen-bonded O-H stretching band, and the C=O stretching frequency will be shifted to a lower wavenumber (around 1650 cm⁻¹), while a C=C stretching band will appear around 1600-1640 cm⁻¹.

In the case of diethyl 2-cyano-3-oxosuccinate, the IR spectrum shows a broad absorption band for the enolic OH group between 2500 and 3300 cm⁻¹. researchgate.netresearchgate.net It also displays strong C=O absorption bands at 1742, 1667, and 1610 cm⁻¹, which are characteristic of the enol form. mdpi.comrsc.org

UV-Vis spectroscopy can also be used to study the keto-enol equilibrium. The enol form, with its conjugated π-system, absorbs at a longer wavelength (λmax) compared to the non-conjugated keto form. For diethyl 2-cyano-3-oxosuccinate, a UV absorption maximum at 282 nm has been reported, corresponding to the conjugated enol tautomer. mdpi.comrsc.org

Table 2: Key IR and UV-Vis Spectroscopic Data for Diethyl 2-cyano-3-oxosuccinate

Spectroscopic TechniqueFeatureWavenumber (cm⁻¹) / Wavelength (nm)Assignment
IRC≡N stretch2227Cyano group
IRC=O stretches1742, 1667, 1610Ester and conjugated ketone of enol form
IRO-H stretch2500-3300 (broad)Hydrogen-bonded enolic OH
UV-Visλmax282π → π* transition of the conjugated enol form

Data sourced from a study on diethyl 2-cyano-3-oxosuccinate. mdpi.comrsc.org

X-ray Crystallography of Related 2-Oxosuccinate Esters for Structural Insights and Intermolecular Interactions

X-ray crystallography provides definitive information about the solid-state structure of a compound, including bond lengths, bond angles, and intermolecular interactions. While many simple 2-oxosuccinates are liquids at room temperature, making single-crystal X-ray diffraction challenging, studies on crystalline analogs offer valuable insights.

For example, the X-ray crystal structure of diethyl 2-cyano-3-oxosuccinate reveals that it exists exclusively in the enol form in the solid state. researchgate.netresearchgate.netrsc.org The molecules form hydrogen-bonded dimers, which then stack in a head-to-tail fashion. mdpi.com This dimerization and stacking, facilitated by the acidity of the enol, are thought to contribute to its unusually high melting point compared to other diethyl 2-oxosuccinates, which are typically liquids. mdpi.comrsc.org The planarity of the enol form and the specific intermolecular hydrogen bonding patterns are crucial for understanding its solid-state packing and properties.

These findings suggest that for this compound, if a crystalline form could be obtained, its solid-state structure would likely also be dominated by the enol tautomer, with intermolecular interactions playing a key role in the crystal packing.

Computational Chemistry and Molecular Modeling Studies of this compound Systems

Computational chemistry and molecular modeling are increasingly used to complement experimental data and to provide a deeper understanding of the structure, stability, and reactivity of molecules like this compound. Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be used to:

Predict the relative stabilities of the keto and enol tautomers: By calculating the energies of the different tautomers, it is possible to predict their equilibrium populations in the gas phase and in different solvents (by using solvent models). For β-keto esters, calculations often show that the cis-enol forms are the most stable due to the formation of a strong intramolecular hydrogen bond. researchgate.net

Simulate spectroscopic properties: Computational methods can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis electronic transitions. mdpi.com Comparing these calculated spectra with experimental data can aid in the assignment of signals and the confirmation of structures.

Investigate reaction mechanisms: Molecular modeling can be used to map out the energy profiles of chemical reactions, identifying transition states and intermediates. This would be valuable for studying the various reactions that this compound can undergo.

While specific computational studies on this compound are not widely reported in the literature, the methodologies have been extensively applied to related β-dicarbonyl compounds. rsc.orgmdpi.com Such studies have shown that the choice of substituent at the α-position can significantly influence the keto-enol equilibrium. It is expected that computational modeling of this compound would provide valuable insights into its tautomeric preferences and reactivity.

Future Perspectives and Emerging Research Directions

Innovations in Synthesis and Derivatization Strategies for Diethyl 2-methyl-3-oxosuccinate

The synthesis of this compound can be accomplished through established methods such as the Claisen condensation of appropriate esters, like ethyl propionate (B1217596) with diethyl oxalate (B1200264). mdpi.com Innovations in this area focus on improving yield, purity, and the environmental footprint of the synthesis process.

Beyond its synthesis, this compound serves as a starting reagent for a variety of derivatives. sigmaaldrich.com These derivatization strategies often exploit the reactivity of its keto and ester functional groups. Key strategies include:

Reduction: The ketone group can be selectively reduced to a hydroxyl group, yielding compounds like 2-hydroxy-3-methylsuccinic acid. sigmaaldrich.com

Cyclization: It is used as a starting material in the synthesis of heterocyclic and cyclic compounds, such as racemic 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones and 4-quinolinone 2-carboxylic acid. sigmaaldrich.com

Substitution Reactions: The ester groups can be modified through reactions with various nucleophiles.

These derivatization pathways allow for the creation of a diverse library of molecules from a single precursor.

Table 1: Derivatization of this compound
Reaction TypeResulting Derivative/Product ClassReference
Reduction2-hydroxy-3-methylsuccinic acid sigmaaldrich.com
CyclizationRacemic 4-alkyloxycarbonyl-3,3-dimethyl-2-oxetanones sigmaaldrich.com
Cyclization/Condensation4-quinolinone 2-carboxylic acid sigmaaldrich.com

Expanded Biocatalytic Applications of this compound

Biocatalysis offers a highly selective and efficient means of transforming chemical compounds. In the context of this compound, a key area of research involves its interaction with oxidoreductase enzymes. wikipedia.org

Specifically, the enzyme this compound reductase (EC 1.1.1.229) has been identified and studied. wikipedia.org This enzyme catalyzes the stereospecific reduction of this compound. The reaction involves the conversion of the compound to Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, utilizing NADPH as a cofactor. wikipedia.org Research has detailed the purification and characterization of this enzyme from microorganisms like Saccharomyces fermentati, highlighting its potential for producing chiral building blocks. wikipedia.org The high stereoselectivity of such enzymatic reductions is of significant interest for the synthesis of enantiomerically pure pharmaceuticals and other fine chemicals.

Table 2: Biocatalytic Reduction of this compound
EnzymeEnzyme ClassSubstratesProductsReference
This compound reductaseOxidoreductaseThis compound, NADPH, H+Diethyl (2R,3R)-2-methyl-3-hydroxysuccinate, NADP+ wikipedia.org

Novel Biomedical and Material Science Applications of this compound Derivatives

The true potential of this compound is realized in the applications of the molecules derived from it. These derivatives have shown promise in both biomedical and material science fields. sigmaaldrich.com

In the biomedical arena, derivatives of this compound are investigated as scaffolds for pharmacologically active agents. Research has shown its utility as a reactant in the synthesis of compounds with potential therapeutic uses, including:

Anticancer and antiviral agents. sigmaaldrich.com

Calpain inhibitors. sigmaaldrich.com

Human A2A receptor antagonists, which are targets for various neurological and inflammatory conditions. sigmaaldrich.com

Inhibitors of dihydropteroate (B1496061) synthase, an important target in antimicrobial drug development. sigmaaldrich.com

In material science, the compound serves as a valuable monomer precursor. sigmaaldrich.com Specifically, it is a reactant involved in creating monomers that are subsequently used in the preparation of functional polyesters. sigmaaldrich.com This application allows for the development of new polymers with tailored properties for a range of uses.

Table 3: Applications of this compound Derivatives
FieldSpecific Application of DerivativeReference
BiomedicalSynthesis of anticancer and antiviral agents sigmaaldrich.com
Synthesis of calpain inhibitors sigmaaldrich.com
Preparation of human A2A receptor antagonists sigmaaldrich.com
Structural studies of dihydropteroate synthase inhibitors sigmaaldrich.com
Material ScienceSynthesis of monomers for functional polyesters sigmaaldrich.com

Q & A

Q. What are the common synthetic routes for preparing diethyl 2-methyl-3-oxosuccinate, and how can their efficiency be optimized?

this compound is typically synthesized via Claisen condensation or nucleophilic substitution reactions. For example, it has been used as a precursor in the synthesis of pyrimido[4,5-c]pyridazine derivatives through a reaction with aminopyridazine intermediates under basic conditions, yielding 77% efficiency after 3 hours . Optimization strategies include:

  • Catalyst selection : Use of mild bases (e.g., NaHCO₃) to minimize side reactions.
  • Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity.
  • Temperature control : Maintaining 60–80°C balances reaction speed and byproduct formation.
  • Purification : Column chromatography with ethyl acetate/hexane mixtures isolates the product effectively.

Q. How is this compound characterized using spectroscopic methods?

Key spectral markers for characterization include:

  • ¹H NMR : Peaks at δ 1.09 (t, 3H, ethyl CH₃), 1.28 (d, 3H, methyl CH₃), and 3.85–4.03 ppm (m, 4H, ester OCH₂), with aromatic signals in derivatives (e.g., δ 7.26–7.36 ppm for benzyl groups) .
  • IR spectroscopy : Strong C=O stretches near 1730–1750 cm⁻¹ and ester C-O vibrations at 1200–1250 cm⁻¹.
  • Mass spectrometry : Molecular ion peaks at m/z 216 (C₉H₁₄O₅) and fragment ions corresponding to ester cleavage.

Q. What role does this compound play in enzymatic pathways?

This compound is a substrate for This compound reductase (EC 1.1.1.229), an oxidoreductase that catalyzes its reduction to diethyl (2R,3R)-2-methyl-3-hydroxysuccinate using NADPH as a cofactor . Researchers studying this enzyme employ:

  • Kinetic assays : Monitoring NADPH oxidation at 340 nm.
  • Stereochemical analysis : HPLC with chiral columns to resolve enantiomers .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound reductase across experimental conditions?

Discrepancies in catalytic efficiency (e.g., kcat/KM) often arise from:

  • Cofactor specificity : NADPH vs. NADH usage alters turnover rates .
  • pH dependence : Optimal activity occurs at pH 7.0–7.5; deviations reduce enzyme stability .
  • Substrate stereochemistry : The enzyme preferentially acts on (2R,3R)-isomers, requiring rigorous enantiomeric purity in assays .
    Methodological recommendations :
  • Standardize cofactor concentrations (e.g., 0.2 mM NADPH).
  • Use buffers with chelating agents (e.g., EDTA) to minimize metal ion interference.

Q. What strategies are effective in modulating the stereoselectivity of this compound reductase?

To favor specific enantiomers in biocatalytic applications:

  • Directed evolution : Random mutagenesis of the enzyme’s active site (e.g., residues interacting with the methyl group).
  • Substrate engineering : Introducing bulky substituents to sterically hinder undesired binding modes.
  • Solvent engineering : Hydrophobic solvents (e.g., hexane) enhance enantioselectivity by stabilizing transition states .

Q. What analytical challenges arise when quantifying this compound in complex mixtures, and how can they be addressed?

Challenges :

  • Co-elution with structurally similar esters in HPLC.
  • Degradation under acidic conditions or high temperatures.
    Solutions :
  • Chromatography : Reverse-phase HPLC with a C18 column and isocratic elution (acetonitrile/water, 60:40).
  • Derivatization : Conversion to stable hydrazones for GC-MS analysis .
  • Storage : Keep solutions at –20°C under inert gas to prevent hydrolysis .

Key Notes for Experimental Design

  • Safety : Use fume hoods and nitrile gloves due to potential respiratory and skin irritation .
  • Enzyme assays : Include negative controls (e.g., heat-inactivated enzyme) to validate activity measurements .
  • Stereochemical purity : Validate substrates via chiral chromatography before kinetic studies .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-methyl-3-oxosuccinate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-methyl-3-oxosuccinate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.